2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline
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Overview
Description
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions, and an aniline group substituted with a prop-2-enoxyphenylmethyl group. Phenethylamines are known for their stimulant effects on the central nervous system and have various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline involves its interaction with various molecular targets and pathways. It is known to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and signaling, resulting in its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyphenethylamine (2C-H): A simpler analog with similar structural features but lacking the prop-2-enoxyphenylmethyl group.
2,5-dimethoxy-4-iodophenethylamine (2C-I): A halogenated derivative with enhanced hallucinogenic effects.
2,5-dimethoxy-4-bromoamphetamine (DOB): Another halogenated analog with potent psychoactive properties.
Uniqueness
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. The presence of the prop-2-enoxyphenylmethyl group enhances its lipophilicity and potentially its ability to cross the blood-brain barrier, leading to more pronounced central nervous system effects .
Properties
IUPAC Name |
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-11-22-17-8-6-5-7-14(17)13-19-16-12-15(20-2)9-10-18(16)21-3/h4-10,12,19H,1,11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWRXCJRWSBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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